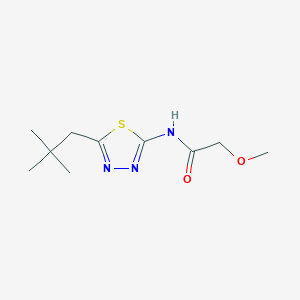![molecular formula C12H19N3O3S2 B216355 4-({[(3-Ethoxypropyl)amino]carbothioyl}amino)benzenesulfonamide](/img/structure/B216355.png)
4-({[(3-Ethoxypropyl)amino]carbothioyl}amino)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-({[(3-Ethoxypropyl)amino]carbothioyl}amino)benzenesulfonamide, also known as ECA, is a chemical compound that has been widely used in scientific research. It is a sulfonamide derivative that has been synthesized through a multi-step process. ECA has been found to have various biological activities, including anti-inflammatory, anti-tumor, and anti-microbial properties.
Mécanisme D'action
The mechanism of action of 4-({[(3-Ethoxypropyl)amino]carbothioyl}amino)benzenesulfonamide is not fully understood. However, it has been proposed that 4-({[(3-Ethoxypropyl)amino]carbothioyl}amino)benzenesulfonamide may exert its biological activities through the inhibition of various enzymes and signaling pathways. For example, 4-({[(3-Ethoxypropyl)amino]carbothioyl}amino)benzenesulfonamide has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of pro-inflammatory prostaglandins. 4-({[(3-Ethoxypropyl)amino]carbothioyl}amino)benzenesulfonamide has also been found to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of pro-inflammatory genes.
Biochemical and Physiological Effects:
4-({[(3-Ethoxypropyl)amino]carbothioyl}amino)benzenesulfonamide has been found to have various biochemical and physiological effects. In vitro studies have shown that 4-({[(3-Ethoxypropyl)amino]carbothioyl}amino)benzenesulfonamide can inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and reduce the expression of pro-inflammatory genes. 4-({[(3-Ethoxypropyl)amino]carbothioyl}amino)benzenesulfonamide has also been found to induce apoptosis in cancer cells, which may contribute to its anti-tumor activity. Additionally, 4-({[(3-Ethoxypropyl)amino]carbothioyl}amino)benzenesulfonamide has been found to inhibit the growth of various bacterial strains, suggesting that it may have anti-microbial activity.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 4-({[(3-Ethoxypropyl)amino]carbothioyl}amino)benzenesulfonamide in lab experiments is its relatively low toxicity. 4-({[(3-Ethoxypropyl)amino]carbothioyl}amino)benzenesulfonamide has been found to have low cytotoxicity in vitro, which makes it a suitable candidate for further investigation as a potential therapeutic agent. However, one of the limitations of using 4-({[(3-Ethoxypropyl)amino]carbothioyl}amino)benzenesulfonamide in lab experiments is its low solubility in water, which may limit its bioavailability in vivo.
Orientations Futures
There are several future directions for 4-({[(3-Ethoxypropyl)amino]carbothioyl}amino)benzenesulfonamide research. One area of interest is the investigation of the potential therapeutic applications of 4-({[(3-Ethoxypropyl)amino]carbothioyl}amino)benzenesulfonamide in various diseases, such as cancer and inflammatory disorders. Additionally, further studies are needed to elucidate the mechanism of action of 4-({[(3-Ethoxypropyl)amino]carbothioyl}amino)benzenesulfonamide and its effects on various signaling pathways. Furthermore, the development of more efficient synthesis methods and analogs of 4-({[(3-Ethoxypropyl)amino]carbothioyl}amino)benzenesulfonamide may lead to the discovery of more potent and selective compounds with potential therapeutic applications.
Méthodes De Synthèse
The synthesis of 4-({[(3-Ethoxypropyl)amino]carbothioyl}amino)benzenesulfonamide involves a multi-step process, starting with the reaction of 4-aminobenzenesulfonamide with ethyl 3-bromopropionate to form the intermediate product 4-(3-bromopropoxy)benzenesulfonamide. The intermediate is then reacted with thiourea to form the final product, 4-({[(3-Ethoxypropyl)amino]carbothioyl}amino)benzenesulfonamide. The overall yield of the synthesis is around 60%.
Applications De Recherche Scientifique
4-({[(3-Ethoxypropyl)amino]carbothioyl}amino)benzenesulfonamide has been widely used in scientific research due to its various biological activities. It has been studied as an anti-inflammatory agent, as it has been found to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. 4-({[(3-Ethoxypropyl)amino]carbothioyl}amino)benzenesulfonamide has also been investigated as an anti-tumor agent, as it has been found to induce apoptosis in cancer cells. Additionally, 4-({[(3-Ethoxypropyl)amino]carbothioyl}amino)benzenesulfonamide has been studied as an anti-microbial agent, as it has been found to inhibit the growth of various bacterial strains.
Propriétés
Nom du produit |
4-({[(3-Ethoxypropyl)amino]carbothioyl}amino)benzenesulfonamide |
|---|---|
Formule moléculaire |
C12H19N3O3S2 |
Poids moléculaire |
317.4 g/mol |
Nom IUPAC |
1-(3-ethoxypropyl)-3-(4-sulfamoylphenyl)thiourea |
InChI |
InChI=1S/C12H19N3O3S2/c1-2-18-9-3-8-14-12(19)15-10-4-6-11(7-5-10)20(13,16)17/h4-7H,2-3,8-9H2,1H3,(H2,13,16,17)(H2,14,15,19) |
Clé InChI |
YCESMTOYLZASOV-UHFFFAOYSA-N |
SMILES |
CCOCCCNC(=S)NC1=CC=C(C=C1)S(=O)(=O)N |
SMILES canonique |
CCOCCCNC(=S)NC1=CC=C(C=C1)S(=O)(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[4-(dipropylsulfamoyl)phenyl]-2-methoxyacetamide](/img/structure/B216274.png)
![2-(4-chlorophenoxy)-N-[4-(dipropylsulfamoyl)phenyl]acetamide](/img/structure/B216276.png)


![N~1~-{4-[(4-methylpiperidino)sulfonyl]phenyl}-3-phenylbutanamide](/img/structure/B216282.png)
![N-[4-(dipropylsulfamoyl)phenyl]-2-(4-fluorophenyl)acetamide](/img/structure/B216285.png)

![3-fluoro-N~1~-{4-[(4-methylpiperidino)sulfonyl]phenyl}benzamide](/img/structure/B216287.png)
![N-[4-(dipropylsulfamoyl)phenyl]-4-phenylbutanamide](/img/structure/B216291.png)



![2-{[4-(4-butylphenyl)-5-(thien-2-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[7-(4-methylphenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]acetamide](/img/structure/B216297.png)